molecular formula C11H5ClF2N4 B2807308 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 919735-36-7

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2807308
CAS No.: 919735-36-7
M. Wt: 266.64
InChI Key: OWGIFMIIHCCNSE-UHFFFAOYSA-N
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Description

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro and a 3,4-difluorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiviral and anticancer properties, suggesting that they may interact with viral proteins or cancer cell pathways.

Mode of Action

It’s known that pyrimidine derivatives can undergo a dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of structurally diverse compounds , potentially allowing for a wide range of interactions with biological targets.

Biochemical Pathways

Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein , suggesting that they may influence apoptosis pathways in cancer cells .

Pharmacokinetics

The compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions , may influence its pharmacokinetic properties.

Result of Action

For example, certain pyrrolo[2,3-d]pyrimidine derivatives were found to cause cell cycle arrest at the G1/S phase in MCF7 cells and induce apoptotic death of MCF7 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area, away from heat sources and oxidants, is essential .

Biochemical Analysis

Biochemical Properties

The compound 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions. It interacts with enzymes such as ketoreductase ChKRED20 from Chryseobacterium sp. CA49, which catalyzes the reduction of the ketone precursor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it is involved in the activation of the ketoreductase enzyme, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with 4-chloropyrazole in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases such as potassium phosphate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Properties

IUPAC Name

4-chloro-1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)6-1-2-8(13)9(14)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIFMIIHCCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=NC=N3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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